molecular formula C22H27N3O5S B2355940 N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide CAS No. 1208931-43-4

N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide

Cat. No.: B2355940
CAS No.: 1208931-43-4
M. Wt: 445.53
InChI Key: PJUMOMFPZIWKAU-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the methoxyphenyl, tosyl, and carboxamide groups, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide typically involves a multi-step process. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the methoxyphenyl and tosyl groups. The final step involves the formation of the carboxamide group.

    Spirocyclic Core Formation: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazaspiro compound. This step often requires specific catalysts and reaction conditions to achieve high yields.

    Introduction of Functional Groups: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, while the tosyl group is typically added via

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-17-7-9-18(10-8-17)31(27,28)25-15-16-30-22(25)11-13-24(14-12-22)21(26)23-19-5-3-4-6-20(19)29-2/h3-10H,11-16H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUMOMFPZIWKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)NC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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